molecular formula C14H19NO3 B2709901 N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide CAS No. 1788848-35-0

N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2709901
CAS No.: 1788848-35-0
M. Wt: 249.31
InChI Key: YJEOZLQIUXOPRM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is an organic compound that features a furan ring, a methoxyethyl group, and a cyclohexene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of furan-2-carbaldehyde with methoxyethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with cyclohex-3-enecarboxylic acid chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyclohexene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexene carboxamide moiety can interact with active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide
  • N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2,2-di(furan-2-yl)ethyl)cyclohex-3-ene-1-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13(12-8-5-9-18-12)10-15-14(16)11-6-3-2-4-7-11/h2-3,5,8-9,11,13H,4,6-7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEOZLQIUXOPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCC=CC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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